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molecular formula C13H22OSi B8606419 tert-Butyl(dimethyl)(3-methylphenoxy)silane CAS No. 62790-75-4

tert-Butyl(dimethyl)(3-methylphenoxy)silane

Cat. No. B8606419
M. Wt: 222.40 g/mol
InChI Key: HBUBRNBOYWHGHQ-UHFFFAOYSA-N
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Patent
US05958918

Procedure details

To a solution of 3-hydroxytoluene (2 g, 8.5 mmol) in 20 mL of CH2Cl2 is added DBU (3.32 mL, 22.2 mmol) and 1,1-dimethylethyl)dimethylsilyl chloride (3.07 g, 20.34 mmol). After 1.5 hours, the solution is diluted with EtOAc. The organic solution is washed with 1 N HCl, 10% Na2CO3 and saturated NaCl. The organic layer is dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography eluting with 5% EtOAc/hexanes to afford the title compound (4.1 g, 18.5 mmol) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)CC1.[CH3:20][SiH:21](Cl)[CH3:22].[CH2:24](Cl)Cl>CCOC(C)=O>[CH3:18][C:19]([Si:21]([CH3:22])([CH3:20])[O:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1)([CH3:9])[CH3:24]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C
Name
Quantity
3.32 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
3.07 g
Type
reactant
Smiles
C[SiH](C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution is washed with 1 N HCl, 10% Na2CO3 and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with 5% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)(C)[Si](OC=1C=C(C=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.5 mmol
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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